Cas no 261766-32-9 (N-(2-Phenylethyl)indomethacin Amide)

N-(2-Phenylethyl)indomethacin Amide structure
261766-32-9 structure
Nome del prodotto:N-(2-Phenylethyl)indomethacin Amide
Numero CAS:261766-32-9
MF:C27H25ClN2O3
MW:460.952006101608
CID:825432
PubChem ID:4292

N-(2-Phenylethyl)indomethacin Amide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-(2-PHENYLETHYL)-INDOMETHACIN AMIDE
    • INDOMETACIN POTASSIUM
    • N-(2-Phenylethyl)indomethacin Amide
    • N-(2-Phenylethyl)ind
    • 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-(2-phenylethyl)acetamide
    • EN300-1266060
    • indomethacin phenethylamide
    • AKOS001757067
    • LM-4108
    • LM 4108
    • Z27761860
    • Indomethacin derivative, 19
    • J-016308
    • SR-01000946582-1
    • 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-phenethylacetamide
    • 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(2-phenylethyl)acetamide
    • BDBM22966
    • DTXSID80274424
    • SCHEMBL678111
    • 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-phenylethyl)acetamide
    • SR-01000946582
    • LM4108
    • DA-55813
    • 1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-(2-phenylethyl)-
    • STK226516
    • NS00115889
    • CS-0084079
    • N-(2-Phenylethyl)indomethacinamide
    • HY-123639
    • CHEMBL95311
    • HMS3649K21
    • CHEBI:186335
    • 261766-32-9
    • MDL: MFCD02683391
    • Inchi: InChI=1S/C27H25ClN2O3/c1-18-23(17-26(31)29-15-14-19-6-4-3-5-7-19)24-16-22(33-2)12-13-25(24)30(18)27(32)20-8-10-21(28)11-9-20/h3-13,16H,14-15,17H2,1-2H3,(H,29,31)
    • Chiave InChI: VYDBTNADENXYSN-UHFFFAOYSA-N
    • Sorrisi: CC1=C(C2=C(N1C(C3=CC=C(Cl)C=C3)=O)C=CC(OC)=C2)CC(NCCC4=CC=CC=C4)=O

Proprietà calcolate

  • Massa esatta: 460.15500
  • Massa monoisotopica: 460.1553704g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 33
  • Conta legami ruotabili: 9
  • Complessità: 660
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 60.3Ų
  • XLogP3: 6

Proprietà sperimentali

  • PSA: 63.82000
  • LogP: 6.04190

N-(2-Phenylethyl)indomethacin Amide Informazioni sulla sicurezza

  • WGK Germania:3

N-(2-Phenylethyl)indomethacin Amide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
P321250-100mg
N-(2-Phenylethyl)indomethacin Amide
261766-32-9
100mg
$121.00 2023-05-17
TRC
P321250-1g
N-(2-Phenylethyl)indomethacin Amide
261766-32-9
1g
$907.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-218925-50mg
N-(2-Phenylethyl)indomethacin Amide,
261766-32-9
50mg
¥2181.00 2023-09-05
TRC
P321250-250mg
N-(2-Phenylethyl)indomethacin Amide
261766-32-9
250mg
605.00 2021-07-20
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci20202-5mg
N-(2-phenylethyl)-Indomethacin amide
261766-32-9 98%
5mg
¥895.00 2023-09-09
TRC
P321250-500mg
N-(2-Phenylethyl)indomethacin Amide
261766-32-9
500mg
$546.00 2023-05-17
TRC
P321250-5mg
N-(2-Phenylethyl)indomethacin Amide
261766-32-9
5mg
50.00 2021-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-218925-50 mg
N-(2-Phenylethyl)indomethacin Amide,
261766-32-9
50mg
¥2,181.00 2023-07-11
1PlusChem
1P002SJO-5mg
1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-(2-phenylethyl)-
261766-32-9 ≥98%
5mg
$118.00 2025-02-19
Enamine
EN300-1266060-250mg
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-(2-phenylethyl)acetamide
261766-32-9 90.0%
250mg
$688.0 2023-10-02

N-(2-Phenylethyl)indomethacin Amide Metodo di produzione

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